molecular formula C10H14N2O4S B14803629 {[(3-cyclopropyl-1-methyl-1H-pyrazol-5-yl)methyl]sulfonyl}acetic acid

{[(3-cyclopropyl-1-methyl-1H-pyrazol-5-yl)methyl]sulfonyl}acetic acid

Cat. No.: B14803629
M. Wt: 258.30 g/mol
InChI Key: VAWMENMVVCNCAO-UHFFFAOYSA-N
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Description

{[(3-cyclopropyl-1-methyl-1H-pyrazol-5-yl)methyl]sulfonyl}acetic acid is a complex organic compound featuring a pyrazole ring, a cyclopropyl group, and a sulfonyl-acetic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {[(3-cyclopropyl-1-methyl-1H-pyrazol-5-yl)methyl]sulfonyl}acetic acid typically involves multiple steps, starting from readily available precursors. One common route includes the formation of the pyrazole ring through cyclocondensation reactions involving α, β-unsaturated carbonyl compounds and substituted hydrazines . The cyclopropyl group can be introduced via cyclopropanation reactions, often using diazo compounds and transition metal catalysts . The sulfonyl-acetic acid moiety is typically added through sulfonylation reactions using sulfonyl chlorides and subsequent carboxylation .

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route for scalability, yield, and cost-effectiveness. This often includes the use of continuous flow reactors for better control over reaction conditions and minimizing by-products. Green chemistry principles, such as using less toxic reagents and solvents, are also considered to enhance the sustainability of the production process .

Chemical Reactions Analysis

Types of Reactions

{[(3-cyclopropyl-1-methyl-1H-pyrazol-5-yl)methyl]sulfonyl}acetic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Amines, alcohols, nucleophilic catalysts, mild to moderate temperatures.

Major Products

    Oxidation: Sulfonic acids, oxidized pyrazole derivatives.

    Reduction: Sulfides, thiols.

    Substitution: Sulfonamides, sulfonate esters.

Mechanism of Action

The mechanism of action of {[(3-cyclopropyl-1-methyl-1H-pyrazol-5-yl)methyl]sulfonyl}acetic acid involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting enzymes or receptors, modulating signaling pathways, or altering cellular processes. For example, it could inhibit key enzymes involved in inflammation or cancer cell proliferation, leading to therapeutic effects .

Properties

Molecular Formula

C10H14N2O4S

Molecular Weight

258.30 g/mol

IUPAC Name

2-[(5-cyclopropyl-2-methylpyrazol-3-yl)methylsulfonyl]acetic acid

InChI

InChI=1S/C10H14N2O4S/c1-12-8(4-9(11-12)7-2-3-7)5-17(15,16)6-10(13)14/h4,7H,2-3,5-6H2,1H3,(H,13,14)

InChI Key

VAWMENMVVCNCAO-UHFFFAOYSA-N

Canonical SMILES

CN1C(=CC(=N1)C2CC2)CS(=O)(=O)CC(=O)O

Origin of Product

United States

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